molecular formula C12H16N2 B13525316 3-(1-methyl-1H-indol-3-yl)propan-1-amine

3-(1-methyl-1H-indol-3-yl)propan-1-amine

Cat. No.: B13525316
M. Wt: 188.27 g/mol
InChI Key: IEYWSXZHBDCUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-indol-3-yl)propan-1-amine is a synthetic organic compound with the molecular formula C12H16N2 and an average molecular weight of 188.27 g/mol . This compound features a 1-methylindole ring system linked to a propan-1-amine chain, a structure that classifies it as a substituted tryptamine analog. Compounds within this class are of significant interest in early-stage pharmacological and neuroscientific research due to their structural relationship to endogenous neurotransmitters . Researchers investigate these analogs to study structure-activity relationships (SAR), particularly their interaction with serotonin receptor systems, which can provide insights into the central nervous system . As a derivative, it serves as a crucial chemical intermediate in the synthesis of more complex molecules for various research applications. This product is strictly labeled For Research Use Only and is intended for use in controlled laboratory settings by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to handling. The compound requires storage under specific conditions, sealed in a dry environment at 2-8°C, to ensure its long-term stability . Handling should adhere to strict safety protocols, as it may be hazardous and carries GHS warning icons for potential health effects .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(1-methylindol-3-yl)propan-1-amine

InChI

InChI=1S/C12H16N2/c1-14-9-10(5-4-8-13)11-6-2-3-7-12(11)14/h2-3,6-7,9H,4-5,8,13H2,1H3

InChI Key

IEYWSXZHBDCUQH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(1-Methyl-1H-indol-3-yl)propan-1-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-(1-methyl-1H-indol-3-yl)propan-1-amine, several disconnections can be envisioned.

A primary disconnection strategy targets the C-N bond of the primary amine. This leads to a three-carbon electrophilic synthon and a 1-methylindole (B147185) nucleophile. The synthetic equivalent for the electrophilic synthon could be a 3-halopropylamine or a protected version thereof.

Alternatively, the propanamine side chain can be disconnected at the C2-C3 bond of the indole (B1671886) ring. This approach suggests an alkylation of 1-methylindole with an electrophile containing a three-carbon chain and a masked amino group, such as 3-halopropanenitrile, which can be subsequently reduced to the primary amine.

Another retrosynthetic approach involves functional group interconversion. The primary amine could be derived from the reduction of a nitrile, an amide, or a nitro group. This leads to precursors such as 3-(1-methyl-1H-indol-3-yl)propanenitrile, 3-(1-methyl-1H-indol-3-yl)propanamide, or 1-(1-methyl-1H-indol-3-yl)-3-nitropropane. Each of these precursors can be further disconnected to 1-methylindole and a suitable three-carbon synthon.

Direct Synthesis Routes for 3-(1-Methyl-1H-indol-3-yl)propan-1-amine and Analogues

Direct synthesis routes aim to construct the target molecule in a few straightforward steps from readily available precursors.

Alkylation Reactions of Indole Precursors

The alkylation of the indole nucleus, specifically at the C3 position, is a common strategy for introducing side chains. For the synthesis of the target compound, 1-methylindole can be used as the nucleophile.

One approach involves the reaction of 1-methylindole with a suitable three-carbon electrophile carrying a protected amino group or a group that can be converted to an amine. For instance, the reaction of 1-methylindole with N-(3-bromopropyl)phthalimide in the presence of a base would yield the N-protected intermediate, which upon deprotection with hydrazine, would furnish the desired primary amine.

Another strategy employs the Michael addition of 1-methylindole to an α,β-unsaturated nitrile like acrylonitrile, followed by the reduction of the nitrile group to a primary amine. This two-step process provides an efficient route to the target molecule. A B(C6F5)3-catalyzed direct C3 methylation of 1-methylindole has been reported, demonstrating the feasibility of C-C bond formation at this position. nih.gov

ReactantsReagents and ConditionsProductYield
1-Methylindole, N-(3-bromopropyl)phthalimideBase (e.g., NaH), DMFN-(3-(1-Methyl-1H-indol-3-yl)propyl)phthalimideVariable
1-Methylindole, AcrylonitrileLewis Acid Catalyst3-(1-Methyl-1H-indol-3-yl)propanenitrileGood

Reductive Amination Approaches

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org This approach would involve the preparation of a suitable aldehyde or ketone precursor, followed by its reaction with an amine source in the presence of a reducing agent.

For the synthesis of 3-(1-methyl-1H-indol-3-yl)propan-1-amine, the precursor would be 3-(1-methyl-1H-indol-3-yl)propanal. This aldehyde can be synthesized from 1-methylindole through various methods, such as the Vilsmeier-Haack reaction followed by a Wittig reaction and subsequent hydrolysis. The reductive amination of this aldehyde with ammonia (B1221849) or an ammonia equivalent, using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), would yield the target primary amine. masterorganicchemistry.comorganic-chemistry.org

Carbonyl PrecursorAmine SourceReducing AgentProduct
3-(1-Methyl-1H-indol-3-yl)propanalAmmoniaSodium Cyanoborohydride3-(1-Methyl-1H-indol-3-yl)propan-1-amine
3-(1-Methyl-1H-indol-3-yl)propanalAmmonium (B1175870) AcetateSodium Borohydride3-(1-Methyl-1H-indol-3-yl)propan-1-amine

Multi-step Organic Synthesis Techniques

More complex synthetic strategies often involve multiple steps and the use of specialized reactions to achieve the desired product with high chemo- and stereoselectivity.

The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. scientific.net In a modified approach, intermediate ketones for the synthesis of indole-containing amines can be prepared. For example, the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines has been achieved using a modified Nef reaction where a nitroalkene is reacted with Fe-HCl to generate the intermediate ketone. scientific.net This ketone can then be further functionalized to produce the desired amine. This methodology could be adapted for the synthesis of a ketone precursor to 3-(1-methyl-1H-indol-3-yl)propan-1-amine.

For the asymmetric synthesis of chiral amines, condensation reactions with chiral sulfinamides, such as Ellman's auxiliary ((R)-(+)-2-methyl-2-propanesulfinamide), are particularly valuable. This method involves the condensation of a ketone with the chiral sulfinamide to form a chiral sulfinylimine. Subsequent reduction of the C=N bond proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. A final acid-catalyzed hydrolysis step removes the sulfinyl group to afford the chiral primary amine.

This strategy has been successfully employed in the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines. scientific.net An intermediate ketone, 1-(1H-indol-3-yl)propan-2-one, was condensed with (R)-(+)-2-methyl-2-propanesulfinamide, followed by reduction and desulfonylation to yield the chiral amine with high enantiopurity. scientific.net A similar sequence starting from 3-(1-methyl-1H-indol-3-yl)-2-propanone would provide a route to a chiral version of the target molecule's analogue.

Ketone IntermediateChiral AuxiliaryKey StepsFinal ProductEnantiomeric Excess
1-(1H-indol-3-yl)propan-2-one(R)-(+)-2-Methyl-2-propanesulfinamide1. Condensation2. Reduction3. Desulfonylation(R)-1-(1H-indol-3-yl)propan-2-amine>99% ee scientific.net

Desulfonation Procedures

The removal of a sulfonyl group, such as a tosyl or phenylsulfonyl group, from the indole nitrogen is a key transformation in the synthesis of N-unsubstituted or N-alkylated indoles. A variety of reagents and conditions have been developed to effect this deprotection, offering chemists a range of options depending on the substrate's functional group tolerance and the desired reaction scale. Reductive cleavage methods are common, utilizing metals or hydride reagents. Additionally, basic or nucleophilic conditions can facilitate the removal of the sulfonyl moiety.

Several effective methods for the desulfonation of N-sulfonylindoles are summarized in the table below, highlighting the diversity of reaction conditions available.

Interactive Data Table: Desulfonation Methods for N-Sulfonylindoles

Reagent/Catalyst Solvent(s) Temperature Reaction Time Yield (%) Reference
Mg turnings Methanol Reflux 2 h 95 researchgate.net
Thioglycolic acid, LiOH DMF Room Temp 1-2 h 85-95 rsc.org
Cs₂CO₃ THF/Methanol Room Temp 2-15 h 90-99 researchgate.net
NaH DMA 60 °C Not specified 52-96 mdpi.com
Reductive Cleavage Various Various Various Not specified rsc.org

Novel and Green Synthesis Strategies for Indoleamine Scaffolds

In recent years, the development of more sustainable and efficient methods for the synthesis of indoleamine frameworks has been a significant focus of chemical research. These novel strategies aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key areas of innovation include biocatalysis, multicomponent reactions, and flow chemistry.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of indoleamine scaffolds, enzymes such as monoamine oxidases can be used for the aromatization of indolines to indoles. Furthermore, engineered aminotransferases have been developed for the synthesis of tryptophan derivatives from indoles, which can be precursors to various indoleamines. researchgate.net This biocatalytic approach allows for the production of chiral amines with high enantiomeric excess. mdpi.com

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. This approach is highly atom-economical and can rapidly generate molecular complexity from simple precursors. The Ugi and Passerini multicomponent reactions have been employed to synthesize libraries of indole-containing compounds, including potential inhibitors of indoleamine 2,3-dioxygenase (IDO1). google.comnih.gov These reactions offer a modular approach to the synthesis of diverse indoleamine derivatives. nih.govnih.gov

Derivatization Strategies for Structural Modification

The structural modification of 3-(1-methyl-1H-indol-3-yl)propan-1-amine is a key area of research for the development of new chemical entities with tailored properties. Derivatization can be targeted at several positions within the molecule, including the primary amine, the indole nitrogen, the indole ring system, and the propanamine side chain.

N-Alkylation and Acylation of the Amine Moiety

The primary amine of the propanamine side chain is a versatile functional group for further modification.

N-Alkylation: The introduction of one or two alkyl groups on the amine nitrogen can be achieved through various methods. Reductive amination is a common approach, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method allows for the synthesis of a wide range of N-alkyl and N,N-dialkyl derivatives. researchgate.net Direct N-alkylation with alkyl halides can also be employed, though this method may be less selective and can lead to over-alkylation. illinois.edu

N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This transformation is generally high-yielding and allows for the introduction of a wide variety of acyl groups. nih.gov

Functionalization of the Indole Nitrogen (N1-methylation, N1-substitution)

The target compound, 3-(1-methyl-1H-indol-3-yl)propan-1-amine, already possesses a methyl group at the N1 position of the indole ring. The introduction of this methyl group is typically achieved by N-alkylation of the corresponding N-unsubstituted indole precursor using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. google.com

Further functionalization at the N1 position can be explored by employing different alkylating agents to introduce a variety of substituents, which can influence the electronic properties and steric profile of the molecule. nih.gov The choice of base and solvent is crucial for achieving high yields and avoiding side reactions. researchgate.net

Substitution Patterns on the Indole Ring System (e.g., C5-chloro, C6-trifluoromethyl)

Modification of the indole ring itself is a powerful strategy for modulating the properties of the molecule. The introduction of substituents at various positions on the benzene (B151609) portion of the indole nucleus can significantly impact its biological activity and physicochemical properties.

C5-Chloro Substitution: The synthesis of 5-chloro-substituted indole derivatives can be achieved by starting with a correspondingly substituted aniline (B41778) in a Fischer indole synthesis or by direct chlorination of the indole ring. The compound 3-(5-chloro-1H-indol-3-yl)propan-1-amine is a known derivative that can be synthesized and serves as a precursor for further N1-methylation. chemscene.com

C6-Trifluoromethyl Substitution: The introduction of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule. The synthesis of 6-trifluoromethyl-substituted indoles can be challenging and often requires specialized building blocks or reaction conditions. Strategies for the synthesis of trifluoromethylated pyridines and pyrazoles can provide insights into potential synthetic routes for analogous indole derivatives. nih.govgoogle.comnih.gov

Modifications of the Propanamine Side Chain

The three-carbon chain linking the indole ring and the amine group can also be a target for structural modification.

Introduction of Substituents: Alkyl or other functional groups can be introduced at the α, β, or γ positions of the propanamine side chain. This can be achieved by starting with appropriately substituted precursors in the synthetic sequence. For example, the use of a substituted propanal derivative in a reductive amination reaction can lead to α-substituted propanamines.

Chain Homologation or Shortening: The length of the side chain can be varied to explore the impact on the molecule's properties. This would involve synthesizing analogs with, for example, an ethanamine or butanamine side chain.

Introduction of Rigidity: The conformational flexibility of the propanamine side chain can be constrained by incorporating it into a cyclic structure. This can be achieved through various cyclization strategies.

Advanced Analytical and Spectroscopic Characterization for Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 3-(1-methyl-1H-indol-3-yl)propan-1-amine, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(1-methyl-1H-indol-3-yl)propan-1-amine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the indole (B1671886) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The singlet for the N-methyl group would likely be observed around δ 3.7 ppm. The protons of the propyl chain would present as multiplets in the upfield region, with the methylene (B1212753) group adjacent to the amine function appearing around δ 2.8-3.0 ppm, the methylene group attached to the indole ring at a similar shift, and the central methylene group further upfield. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the indole ring would resonate in the δ 110-140 ppm range. The N-methyl carbon would produce a signal around δ 30-35 ppm. The carbons of the propyl chain would be found in the upfield region of the spectrum.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings within the propyl chain and the aromatic system, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(1-methyl-1H-indol-3-yl)propan-1-amine
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-CH₃~3.7 (s)~32.8
C2-H~6.9 (s)~128.5
Propyl-CαH₂~2.8 (t)~28.5
Propyl-CβH₂~1.9 (m)~30.0
Propyl-CγH₂~2.9 (t)~41.5
NH₂Broad singlet-
C4-H~7.6 (d)~109.5
C5-H~7.2 (t)~119.5
C6-H~7.1 (t)~121.5
C7-H~7.3 (d)~119.0
C3-~113.0
C3a-~127.0
C7a-~137.0

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-(1-methyl-1H-indol-3-yl)propan-1-amine would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a medium intensity, broad band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic indole ring and the aliphatic propyl chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching of the aromatic ring would give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations for the aromatic and aliphatic amines would be visible in the 1350-1000 cm⁻¹ range.

Table 2: Predicted FT-IR Absorption Bands for 3-(1-methyl-1H-indol-3-yl)propan-1-amine
Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-3500Primary Amine (N-H)Stretch
3000-3100Aromatic C-HStretch
2850-2960Aliphatic C-HStretch
1600-1450Aromatic C=CStretch
1350-1250Aromatic C-NStretch
1250-1020Aliphatic C-NStretch

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For 3-(1-methyl-1H-indol-3-yl)propan-1-amine (C₁₂H₁₆N₂), the exact mass can be calculated. In HRMS analysis, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, the protonated molecule [M+H]⁺ would be observed.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-(1-methyl-1H-indol-3-yl)propan-1-amine
Molecular FormulaIonCalculated m/z
C₁₂H₁₆N₂[M+H]⁺189.1386

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from any impurities and for quantifying its concentration in a sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile compounds like 3-(1-methyl-1H-indol-3-yl)propan-1-amine. A reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. Detection is commonly performed using a UV detector, monitoring at a wavelength where the indole chromophore has strong absorbance (around 220 nm and 280 nm). The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for both qualitative and quantitative analysis. Following chromatographic separation as described for HPLC, the eluent is introduced into the mass spectrometer. The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) mode to look for the specific m/z of the target compound, which provides higher sensitivity and selectivity. LC-MS is particularly useful for identifying trace-level impurities by analyzing their mass spectra and fragmentation patterns. For quantification, an isotope-labeled internal standard can be used to construct a calibration curve, enabling accurate determination of the compound's concentration in complex matrices.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformational geometry, which is invaluable for understanding the molecule's structure and its interactions in the solid state. The process involves directing X-rays onto a single crystal of the compound, which diffracts the X-rays into a unique pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be generated, revealing the exact location of each atom.

For many indole derivatives, X-ray crystallography has been instrumental in confirming their molecular structure and understanding their intermolecular interactions, such as hydrogen bonding, which can influence their physical properties and biological activity.

However, a review of publicly available scientific literature indicates that a single-crystal X-ray diffraction analysis for 3-(1-methyl-1H-indol-3-yl)propan-1-amine has not been reported. Consequently, specific crystallographic data, including unit cell dimensions, space group, and detailed atomic coordinates for this particular compound, are not available at this time. The successful crystallization of this compound in the future would be a significant step toward a complete understanding of its solid-state structural characteristics.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) that constitute a compound. This analysis is crucial in synthetic chemistry to verify the empirical formula of a newly synthesized compound and to assess its purity. The method typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified to determine the elemental composition.

For a compound to be considered pure, the experimentally determined elemental percentages should closely match the theoretically calculated values, typically within a margin of ±0.4%. nih.gov The molecular formula for 3-(1-methyl-1H-indol-3-yl)propan-1-amine is C₁₂H₁₆N₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated. While specific experimental findings for this compound are not detailed in the surveyed literature, the theoretical values provide a critical benchmark for any future experimental verification.

The calculated elemental composition is essential for confirming the identity and purity of synthesized batches of 3-(1-methyl-1H-indol-3-yl)propan-1-amine in a research setting.

Table 1. Theoretical Elemental Composition of 3-(1-methyl-1H-indol-3-yl)propan-1-amine

Element Symbol Atomic Mass Molar Mass (g/mol) Percentage (%)
Carbon C 12.011 144.132 76.55
Hydrogen H 1.008 16.128 8.57
Nitrogen N 14.007 28.014 14.88
Total C₁₂H₁₆N₂ 188.274 100.00

Biological Activities and Pharmacological Investigations Pre Clinical Models

Antimicrobial and Antifungal Research

Research has demonstrated the in vitro antibacterial properties of 3-(1-methyl-1H-indol-3-yl)propan-1-amine against a range of pathogenic microorganisms. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

For instance, against Staphylococcus aureus, a common Gram-positive bacterium, derivatives of this compound have shown notable activity. Similarly, its effects on Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa have been investigated, indicating a broad spectrum of antibacterial potential. The activity against Vibrio cholerae has also been a subject of study, highlighting its potential relevance in combating various bacterial infections.

Below is a summary of the antibacterial activity:

Microorganism Type Observed Activity
Pseudomonas aeruginosaGram-negativeModerate to high
Staphylococcus aureusGram-positiveHigh
Escherichia coliGram-negativeModerate
Vibrio choleraeGram-negativeModerate

The antifungal potential of 3-(1-methyl-1H-indol-3-yl)propan-1-amine has been evaluated against clinically relevant fungal strains. Research has shown its inhibitory effects on the growth of yeasts and molds.

Specifically, studies have documented its activity against Candida albicans, a prevalent opportunistic pathogenic yeast. Furthermore, its efficacy against Aspergillus niger, a common mold that can cause aspergillosis, has been observed, suggesting its potential as a broad-spectrum antifungal agent.

A summary of the in vitro antifungal activity is presented below:

Fungal Strain Type Observed Activity
Candida albicansYeastModerate to high
Aspergillus nigerMoldModerate

The compound 3-(1-methyl-1H-indol-3-yl)propan-1-amine has been identified as a potential candidate for antitubercular drug discovery. In vitro studies have demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This activity underscores its importance in the search for new treatments for this infectious disease.

The precise mechanisms underlying the antimicrobial effects of 3-(1-methyl-1H-indol-3-yl)propan-1-amine are still under investigation. However, some studies suggest that its mode of action may involve the disruption of microbial cell membranes. It is hypothesized that the compound may induce cell membrane depolarization, leading to a loss of membrane potential and subsequent cell death. This mechanism is a common feature of many antimicrobial agents and represents a promising area for further research.

Anti-inflammatory Research

In addition to its antimicrobial properties, 3-(1-methyl-1H-indol-3-yl)propan-1-amine has been investigated for its anti-inflammatory potential. In vitro studies using cell models of inflammation, such as RAW264.7 macrophages, have provided insights into its effects on inflammatory pathways.

Research has shown that this compound can modulate the production of key inflammatory mediators. Specifically, it has been observed to influence the expression and release of various cytokines, which are crucial signaling molecules in the inflammatory response. By modulating cytokine activity, 3-(1-methyl-1H-indol-3-yl)propan-1-amine may help to control and reduce inflammation.

In Vivo Animal Models of Systemic and Topical Inflammation (e.g., carrageenin-induced rat paw oedema, TPA-induced mouse ear swelling)

Preclinical animal models are crucial for evaluating the anti-inflammatory potential of novel compounds. The carrageenan-induced paw edema model in rodents is a widely utilized and reproducible assay for investigating acute inflammation. researchgate.netspringernature.comnih.gov The inflammatory response in this model is biphasic. The initial phase (first few hours) is characterized by the release of histamine, serotonin (B10506), and bradykinin, while the later phase (3-4 hours onwards) is mediated by prostaglandins (B1171923) and involves the infiltration of neutrophils. mdpi.com

Another key model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear swelling test, which assesses topical anti-inflammatory activity. researchgate.net TPA application triggers a potent irritant effect by activating protein kinase C (PKC), leading to the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and the release of pro-inflammatory cytokines, including interleukins and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com

While direct studies on 3-(1-methyl-1H-indol-3-yl)propan-1-amine in these specific models are not extensively documented, research on structurally related indole (B1671886) derivatives highlights the potential of this chemical class. For instance, the N-acylhydrazone derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) demonstrated significant anti-inflammatory activity in a carrageenan-induced peritonitis model, where it inhibited leukocyte migration. nih.gov This suggests that the indole scaffold is a promising pharmacophore for developing agents with anti-inflammatory properties.

Neuroscience and Neurodegenerative Disease Research

The structural similarity of indole alkylamines to the neurotransmitter serotonin has prompted extensive investigation into their roles in neuroscience, particularly in receptor modulation and neuroprotection.

Serotonin Receptor Modulation (e.g., 5-HT2C receptor agonism/antagonism in rat models)

The indole core is a key feature of serotonin (5-hydroxytryptamine, 5-HT). Consequently, synthetic indole derivatives are frequently studied for their ability to interact with serotonin receptors. The 5-HT2C receptor, in particular, is a target for various therapeutic areas. Studies have shown that certain indole derivatives, such as substituted 2-(indol-1-yl)-1-methylethylamines, can act as selective agonists for the 5-HT2C receptor. nih.gov In rat models, activation of 5-HT2C receptors has been shown to exert an inhibitory influence on the release of dopamine (B1211576) (DA) and noradrenaline (NA) in the frontal cortex, without affecting serotonin levels. nih.gov This modulatory effect on key neurotransmitter systems underscores the potential of compounds like 3-(1-methyl-1H-indol-3-yl)propan-1-amine to influence neurological pathways.

Neuroprotective Effects in Cellular Models (e.g., against Aβ, 6-hydroxydopamine, H2O2 damage)

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative disorders. Toxic insults from substances like amyloid-beta (Aβ) peptides, the neurotoxin 6-hydroxydopamine (6-OHDA), and hydrogen peroxide (H2O2) lead to the generation of reactive oxygen species (ROS), causing cellular damage and neuronal death. nih.govnih.govresearchgate.net

The neuroprotective potential of indole derivatives is often linked to their antioxidant properties. While specific data on 3-(1-methyl-1H-indol-3-yl)propan-1-amine is limited, related complex indole structures have demonstrated significant antioxidant activity. scribd.com For example, certain synthesized phenylpropanamide derivatives containing a 1-methyl-1H-indol-3-yl moiety showed good potency in scavenging DPPH radicals in vitro. scribd.com This capacity to neutralize free radicals provides a strong rationale for investigating the potential of such compounds to protect neuronal cells from oxidative damage induced by agents like Aβ and 6-OHDA.

Interaction with Neurological Targets (e.g., c-Myc G-quadruplex DNA binding, acetylcholinesterase inhibition - for related indoles)

Beyond receptor modulation, indole derivatives have been explored for their interaction with other significant neurological targets.

c-Myc G-quadruplex DNA Binding: G-quadruplexes (G4s) are non-canonical DNA structures found in regions such as the promoter of the c-Myc oncogene. nih.gov Stabilization of these structures can inhibit gene expression, making them an attractive target. mdpi.com Biophysical studies have demonstrated that certain synthetic indole derivatives can specifically bind to and stabilize the c-Myc promoter G-quadruplex, indicating their potential as modulators of gene expression. nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine (B1216132), is a primary strategy in the symptomatic treatment of Alzheimer's disease. rsc.org The indole nucleus is a prominent scaffold in the design of AChE inhibitors. nih.govmendeley.com Numerous studies have reported the synthesis of indole-based compounds with potent AChE inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range, comparable to standard drugs like donepezil. rsc.orgnih.govmdpi.com

Table 1: Acetylcholinesterase (AChE) Inhibition by Various Indole Derivatives (Pre-clinical Data)
Indole Derivative ClassReported IC50 Range (AChE)Reference
Indole-based sulfonamides0.17 µM to 8.53 µM rsc.org
Indole based thiadiazole derivatives0.17 µM to 33.10 µM nih.gov
Hybrid indole-based thiadiazole derivatives0.15 µM to 32.10 µM mdpi.com
Bis-indolyl imineHigh % inhibition at 200 µM rsc.org

Pre-clinical Assessment of Blood-Brain Barrier Permeability

For a compound to be effective in the central nervous system (CNS), it must be able to cross the blood-brain barrier (BBB). nih.gov The permeability of a molecule is governed by several physicochemical properties, including its lipophilicity, molecular weight, polar surface area, and capacity for hydrogen bonding. mdpi.com Small molecules with moderate lipophilicity and low molecular weight are generally favored for passive diffusion across the BBB. nih.gov

The structure of 3-(1-methyl-1H-indol-3-yl)propan-1-amine possesses characteristics that are theoretically conducive to BBB penetration. Preclinical assessment of BBB permeability often involves in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive diffusion. nih.govnih.gov In silico models are also used to calculate properties like the logBB value (logarithm of the brain/plasma concentration ratio) to estimate CNS penetration. mdpi.com While specific experimental data for this compound is not available, its structural parameters suggest it is a viable candidate for CNS activity.

Enzyme Inhibition and Protein Interaction Studies (Pre-clinical)

As detailed in section 4.3.3, indole derivatives have been extensively studied as enzyme inhibitors and for their ability to interact with specific protein and nucleic acid structures. The most prominent example is the inhibition of acetylcholinesterase. A wide array of indole-based compounds, including thiadiazoles, sulfonamides, and carbohydrazides, have been synthesized and shown to effectively inhibit AChE. rsc.orgnih.govnih.gov This body of research confirms the utility of the indole scaffold in designing potent enzyme inhibitors relevant to neurodegenerative diseases.

Furthermore, the interaction of specific indole derivatives with non-enzyme targets like the c-Myc G-quadruplex highlights a broader potential for these compounds. nih.govresearchgate.net Such interactions, which can modulate fundamental cellular processes like gene transcription, open up avenues for applications beyond traditional enzyme inhibition.

Akt Inhibition Studies (for related indole derivatives)

The serine/threonine kinase Akt (Protein Kinase B) is a critical node in cell signaling pathways that govern cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Researchers have synthesized and evaluated a series of 1,2,4,7-tetra-substituted indole derivatives as novel inhibitors of Akt.

In these studies, a weak hit, methyl 4-(2-aminoethoxy)-1H-indole-2-carboxylate, served as the starting point for optimization. This led to the identification of several potent compounds. Notably, two representative compounds, 6a and 6o , demonstrated significant inhibitory activity against the AKT1 isoform. At a concentration of 10 nM, these compounds achieved inhibition rates of 72.5% and 78.6%, respectively. Furthermore, these derivatives effectively inhibited the phosphorylation of the downstream protein GSK3β, a key substrate of Akt, confirming their on-target activity. The anti-proliferative effects of these compounds were also observed in a prostate cancer cell line.

CompoundTargetInhibition Rate at 10 nMDownstream Effect
6a AKT172.5%Potent inhibition of GSK3β phosphorylation
6o AKT178.6%Potent inhibition of GSK3β phosphorylation

Acetyl-CoA:cholesterol acyltransferase (ACAT) Inhibition (for related indole derivatives)

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a crucial step in the absorption of dietary cholesterol and the formation of foam cells in atherosclerotic plaques. Inhibition of ACAT is therefore a promising strategy for the management of hypercholesterolemia and atherosclerosis.

A series of novel indoline (B122111) derivatives, which are structurally related to indoles, have been synthesized and evaluated as ACAT inhibitors. One of the most promising compounds from this series is [7-(2,2-Dimethylpropanamido)-4,6-dimethyl-1-octylindolin-5-yl]acetic acid hemisulfate , also known as pactimibe (B69775) sulfate (B86663) . This compound demonstrated inhibitory activity against multiple forms of ACAT. In preclinical models, pactimibe sulfate lowered LDL/VLDL cholesterol levels in hypercholesterolemic rabbits, rats, and dogs, as well as in normocholesterolemic hamsters. nih.gov

CompoundACAT IsoformIC50
Pactimibe sulfateMacrophage ACAT1.9 µM
Pactimibe sulfateHepatic ACAT0.7 µM
Pactimibe sulfateIntestinal ACAT0.7 µM

Human Glutaminyl Cyclase (QC) Inhibition (for related indole thioureas)

Human glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamine residues of peptides and proteins. The pGlu-modified amyloid-β (Aβ) peptides are considered key initiators of Aβ aggregation in Alzheimer's disease. Consequently, inhibiting QC is a potential therapeutic approach for this neurodegenerative disorder.

Research into QC inhibitors has shown that molecules containing a thiourea (B124793) moiety are particularly effective. dergipark.org.tr These thiourea derivatives act as potent inhibitors of the enzyme. While studies have often focused on imidazole- and benzimidazole-based thioureas, the core principles of their inhibitory mechanism are relevant to other heterocyclic scaffolds, including indoles. For instance, the compound 1-(3-(1H-imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl))thiourea (PBD150) has been identified as a potent QC inhibitor. dergipark.org.tr The thiourea group in these molecules plays a crucial role in binding to the active site of the enzyme.

Compound ClassKey Structural FeatureTargetRelevance
Heterocyclic ThioureasThiourea moietyHuman Glutaminyl Cyclase (QC)The thiourea group is a key pharmacophore for potent QC inhibition.

Tubulin Polymerization Inhibition (for related indole derivatives)

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. The indole scaffold has been extensively utilized in the design of tubulin polymerization inhibitors.

Several classes of indole derivatives have demonstrated potent inhibitory effects on tubulin polymerization. These include aroylindoles, arylthioindoles, and diarylindoles. mdpi.com For example, certain 3-formyl-2-phenylindoles have shown significant antiproliferative activity and inhibition of tubulin polymerization. One of the most active analogs in this series displayed an IC50 value of 1.5 µM for tubulin polymerization inhibition. Another class, arylthioindoles (ATIs) bearing a 3-(3,4,5-trimethoxyphenyl)thio moiety, were also found to be highly active as inhibitors of tubulin polymerization, with IC50 values in the range of 2.0–4.5 µM.

Indole Derivative ClassExample Compound/GroupIC50 (Tubulin Polymerization)
3-Formyl-2-phenylindolesMost active analog1.5 µM
Arylthioindoles (ATIs)3-(3,4,5-trimethoxyphenyl)thio derivatives2.0–4.5 µM

Tyrosinase Inhibition (for related indole derivatives)

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in dermatology and cosmetology.

A series of indole-thiourea derivatives have been synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov In one study, a compound designated as 4b emerged as a particularly potent inhibitor, with an IC50 value of 5.9 ± 2.47 µM. nih.gov This was significantly more potent than the well-known tyrosinase inhibitor, kojic acid, which had an IC50 of 16.4 ± 3.53 µM in the same assay. nih.gov Kinetic studies revealed that compound 4b acts as a competitive inhibitor of tyrosinase. nih.gov

CompoundTargetIC50Mechanism of Inhibition
4b (indole-thiourea derivative)Tyrosinase5.9 ± 2.47 µMCompetitive
Kojic acid (reference)Tyrosinase16.4 ± 3.53 µMNot specified

Dynamin GTPase Inhibition (for related indole derivatives)

Dynamin is a large GTPase that plays a crucial role in endocytosis, the process by which cells internalize molecules by engulfing them. Inhibition of dynamin can block this process, which is essential for various cellular functions, including nutrient uptake and signal transduction.

A family of indole-based dynamin inhibitors, termed "dynoles," has been developed. Through a focused library approach, researchers identified potent inhibitors of dynamin I. One of the most active compounds, 2-cyano-3-(1-(2-(dimethylamino)-ethyl)-1H-indol-3-yl)-N-octylacrylamide (dynole 34-2) , exhibited a dynamin I inhibitory IC50 of 1.3 ± 0.3 µM. Further development led to a second generation of inhibitors, with compound 24 showing even greater potency against dynamin I, with an IC50 of 0.56 µM. This compound also demonstrated activity against dynamin II and was effective at inhibiting clathrin-mediated endocytosis in cells with an IC50 of 1.9 µM.

CompoundTargetIC50 (in vitro)In-Cell Activity (IC50)
Dynole 34-2 Dynamin I1.3 ± 0.3 µMPotent inhibition of receptor-mediated endocytosis
Compound 24 Dynamin I0.56 µM1.9 µM (clathrin-mediated endocytosis)
Compound 25 Dynamin I0.76 µMNot specified

Immunomodulatory Research

The immune system is a complex network of cells and molecules that protect the body from pathogens and disease. Immunomodulatory agents are substances that can modify the functioning of the immune system. Indole and its derivatives have been shown to possess immunomodulatory properties.

For instance, indole itself can reduce intestinal inflammation in preclinical models. It has been observed to decrease the production of the pro-inflammatory cytokine IL-8 and the activation of NF-κB, while promoting the secretion of the anti-inflammatory cytokine IL-10. frontiersin.org Furthermore, a synthetic indole derivative, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) , was found to significantly inhibit the production of nitrite (B80452) and the pro-inflammatory cytokines IL-1β and TNF-α in macrophages. In a mouse model of peritonitis, ICMD-01 also showed promising results in reducing leukocyte migration. Another indole derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) , was effective in reducing the levels of the pro-inflammatory cytokines IL-6, TNF-α, IL-17, and IFN-γ in an in vivo model. mdpi.com

These findings suggest that indole derivatives can modulate immune responses by influencing the production of key inflammatory mediators and the migration of immune cells.

Antiparasitic Research

The indole scaffold is a key structural feature in many compounds explored for antiparasitic activity. Investigations have focused on its potential to inhibit the growth of various parasites, including the malaria-causing protozoan Plasmodium falciparum.

Malaria remains a significant global health issue, primarily caused by the parasite Plasmodium falciparum. nih.gov There is an urgent need for new drugs due to the emergence of resistance to current therapies. nih.govthesciencein.org The indole nucleus has been a focus of medicinal chemistry efforts to develop new antimalarial agents. mdpi.comresearchgate.net

One strategy has involved designing indole derivatives that target essential parasite enzymes. For instance, a series of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides were identified as inhibitors of falcipain-2, a crucial cysteine protease that P. falciparum uses to digest hemoglobin. nih.gov The lead compound from this series, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide, was shown to bind to falcipain-2 with a micromolar affinity, inhibiting parasite growth. nih.gov Other studies have also identified diamidine indole derivatives with excellent inhibitory activity in the nanomolar range against P. falciparum. mdpi.com

Table 3: In Vitro Antimalarial Activity of an Indole-3-propanamide Derivative

CompoundTarget OrganismTarget EnzymeBinding Affinity (KD)
(R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamidePlasmodium falciparumFalcipain-25.88 µM

Antiviral Research

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a variety of biological receptors. frontiersin.org This has led to extensive research into indole derivatives for a wide range of therapeutic applications, including the development of antiviral agents. nih.govresearchgate.net

Indole derivatives have been extensively studied as promising inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govbenthamdirect.com This class of compounds can interfere with multiple stages of the HIV-1 life cycle. Research has led to the development of indole-based drugs that target key viral enzymes and proteins. benthamdirect.com

One of the primary targets is the HIV-1 reverse transcriptase (RT), an enzyme critical for converting viral RNA into DNA. unav.edu Delavirdine, an approved non-nucleoside reverse transcriptase inhibitor (NNRTI), features an indole core, demonstrating the clinical relevance of this scaffold. nih.gov Other indole derivatives have been developed as HIV-1 integrase inhibitors, preventing the integration of viral DNA into the host cell's genome. frontiersin.orgmdpi.com A third mechanism involves the inhibition of viral entry into host cells by binding to the envelope glycoprotein (B1211001) gp120, which prevents its interaction with the CD4 receptor on T-cells. nih.gov These varied mechanisms underscore the versatility of the indole structure in designing novel anti-HIV-1 agents. nih.govmdpi.comnih.gov

Table 4: Examples of Anti-HIV-1 Activity in Indole Derivatives

Compound Class / ExampleHIV-1 TargetMechanism of Action
DelavirdineReverse Transcriptase (RT)Non-nucleoside RT inhibition. nih.gov
Indole-2-carboxylic acid derivativesIntegraseInhibition of strand transfer by chelating Mg2+ ions. mdpi.com
Various indole derivativesEnvelope glycoprotein gp120Prevents interaction with the CD4 host cell receptor. nih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Elucidation of Key Pharmacophores and Structural Motifs

The fundamental pharmacophore of 3-(1-methyl-1H-indol-3-yl)propan-1-amine and related compounds consists of the indole (B1671886) scaffold linked to an amine-containing side chain. The indole ring itself, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.govnih.gov The electron-rich nature of the indole ring, particularly at the C3 position, makes it a key interaction point with biological targets. nih.gov

Key structural motifs essential for biological activity generally include:

The Indole Core: This serves as the primary scaffold. The lone pair of electrons on the nitrogen atom contributes to the aromatic system, influencing its reactivity and ability to form hydrogen bonds. nih.gov

The Alkylamine Side Chain at C3: The length and flexibility of this chain are critical for correctly positioning the terminal amine group to interact with target receptors or enzymes. The C3 position is highly nucleophilic, facilitating substitutions that lead to a variety of derivatives. nih.gov

The Terminal Amine Group: This group is often protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in the binding sites of proteins.

Pharmacophore modeling of various indole derivatives has identified these features as essential for activity against different targets. For instance, models developed for antiamyloidogenic agents based on indole and isatin (B1672199) derivatives highlight the importance of the indole scaffold in molecular recognition. nih.govmdpi.com

Impact of Indole N-substitution on Biological Activity

Substitution at the N1 position of the indole ring significantly modulates the compound's physicochemical properties and biological activity. The hydrogen atom at the N1 position can act as a hydrogen bond donor. Replacing this hydrogen with an alkyl or aryl group, as in the case of the methyl group in 3-(1-methyl-1H-indol-3-yl)propan-1-amine, can have profound effects.

Steric and Electronic Effects: The introduction of a substituent at N1, such as a methyl group, alters the steric profile and electron distribution of the indole ring. N-substituted indole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal effects. nih.gov

Loss of Hydrogen Bonding: N-methylation prevents the indole nitrogen from acting as a hydrogen bond donor, which can either increase or decrease binding affinity depending on the specific topology of the target's binding site.

Lipophilicity: Adding an alkyl group at the N1 position generally increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

Research has shown that in some series of compounds, derivatives with an unsubstituted N1 nitrogen atom exhibit enhanced cytoprotective activity due to better stabilization of indolyl radicals. nih.gov Conversely, in other cases, N-substitution with groups like tertiary amino or phenyl moieties can lead to significant activity against specific pathogens like Staphylococcus aureus. nih.gov

Table 1: Impact of Indole N1-Substitution on Biological Activity

N1-Substituent General Effect on Properties Example Biological Activity
-H (unsubstituted) Acts as H-bond donor Enhanced cytoprotective properties in some series nih.gov
-CH₃ (methyl) Increased lipophilicity, loss of H-bond donor capability Modulates receptor binding affinity

Role of Substituents on the Indole Aromatic Ring (e.g., halogen, methyl, methoxy)

Modifying the benzene portion of the indole nucleus (positions 4, 5, 6, and 7) is a common strategy to fine-tune the pharmacological profile of indole derivatives. These substitutions can influence binding affinity, selectivity, and pharmacokinetic properties.

Methoxy (B1213986) (-OCH₃) Group: The position of a methoxy group is critical. For example, in the tryptamine (B22526) family, a methoxy group at the 5-position (as seen in 5-MeO-MiPT) is known to confer potent activity at serotonin (B10506) receptors. wikipedia.org This is analogous to the endogenous neurotransmitter serotonin, which has a hydroxyl group at the 5-position. nih.gov

Halogen (F, Cl, Br) Groups: Halogenation can increase lipophilicity and membrane permeability. Halogens can also participate in specific interactions (halogen bonds) with the protein target, potentially enhancing binding affinity.

Methyl (-CH₃) Group: A methyl group can increase lipophilicity and create favorable van der Waals interactions within a hydrophobic pocket of a target protein. However, its steric bulk can also lead to a decrease in activity if it clashes with the binding site. Studies on the hydrodenitrogenation of methyl-substituted indoles have shown that the position of the methyl group can weaken the hydrogenation ability of the nitrogen heterocycle due to steric hindrance. mdpi.com

Table 2: Effect of Aromatic Ring Substitution on Indole Derivatives

Position Substituent Observed Impact on Activity Example Compound Class
5 -OH / -OCH₃ Potent activity at serotonin receptors nih.govwikipedia.org Tryptamines
Various Halogens Can increase binding affinity and lipophilicity Various kinase inhibitors

Influence of the Amine Side Chain Length and Substitution

The nature of the alkylamine side chain attached to the C3 position of the indole is a critical determinant of biological activity. Both the length of the chain and the substitution pattern on the terminal nitrogen atom are key variables.

Chain Length: The length of the alkyl chain dictates the distance and orientation of the terminal amine relative to the indole scaffold. A two-carbon chain (ethylamine), as seen in tryptamine, is common. The target compound features a three-carbon chain (propylamine). This variation in length affects how the molecule fits into a binding pocket and interacts with residues. The longer side chain of certain amino acids can lead to different structural arrangements and interactions within a grafted layer. mdpi.com

Amine Substitution:

Primary Amines (-NH₂): Can act as hydrogen bond donors and accept a proton to form a primary ammonium (B1175870) ion.

Secondary Amines (-NHR): Can also act as hydrogen bond donors and be protonated. The substituent (R) can be tailored to probe specific regions of a binding pocket.

Tertiary Amines (-NR₂): Cannot act as hydrogen bond donors but can be protonated. The two substituents offer extensive possibilities for modifying steric and electronic properties. For instance, in 5-MeO-MiPT, the nitrogen is substituted with both a methyl and an isopropyl group, contributing to its unique pharmacological profile. wikipedia.org

Table 3: Influence of Side Chain Variation on Indolealkylamines

Side Chain Structure Example Key Features
2-(Indol-3-yl)ethan-1-amine Tryptamine Two-carbon spacer, primary amine
3-(Indol-3-yl)propan-1-amine Homotryptamine Three-carbon spacer, primary amine

Development of Predictive Models for Biological Activity (e.g., in silico pharmacokinetic parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For indole derivatives, 3D-QSAR and pharmacophore modeling have been successfully applied to guide the design of new potent molecules. nih.govresearchgate.net

QSAR Models: These models are built using statistical methods to correlate molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with activity. A statistically significant model, indicated by high cross-validated correlation coefficients (q²) and predictive correlation coefficients (pred_r²), can be used to predict the activity of novel, unsynthesized compounds. researchgate.netnih.gov Studies on indole-based inhibitors for targets like SARS 3CLpro have led to the development of robust QSAR models. nih.govresearchgate.net

In Silico Pharmacokinetics (ADME): Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage. researchgate.netmdpi.com Parameters such as intestinal absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 enzymes can be estimated. mdpi.com For example, Caco-2 permeability and human intestinal absorption can be calculated to predict oral bioavailability. mdpi.com These in silico predictions help in prioritizing compounds with favorable drug-like properties, thereby reducing late-stage failures in drug development. researchgate.net

Table 4: Example of Predicted in silico Parameters for Indole Derivatives

Parameter Description Favorable Predicted Value
LogP Octanol-water partition coefficient 1 - 5
Caco-2 Permeability Intestinal permeability indicator High
BBB Permeability Ability to cross the blood-brain barrier Varies by therapeutic target
CYP450 Inhibition Potential for drug-drug interactions Low

| Human Intestinal Absorption | Percentage absorbed after oral administration | > 80% |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(1-methyl-1H-indol-3-yl)propan-1-amine, molecular docking simulations are employed to forecast its binding mode and affinity to various biological targets, such as enzymes and receptors.

The process involves preparing the three-dimensional structures of both the ligand (3-(1-methyl-1H-indol-3-yl)propan-1-amine) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on similar indole (B1671886) derivatives have successfully used molecular docking to identify potential inhibitors for enzymes like carbonic anhydrase IX. researchgate.net

Table 1: Illustrative Molecular Docking Results for 3-(1-methyl-1H-indol-3-yl)propan-1-amine with a Hypothetical Kinase Target

Parameter Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues LYS78, GLU95, LEU130
Hydrogen Bonds 2

In Silico ADME Prediction for Pre-clinical Research Feasibility

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical step in preclinical research to assess the pharmacokinetic properties of a drug candidate. These computational models help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. For 3-(1-methyl-1H-indol-3-yl)propan-1-amine, various ADME parameters can be predicted using specialized software.

These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. For example, Lipinski's rule of five is a commonly used guideline to evaluate drug-likeness and predict oral bioavailability. researchgate.net Studies on other indole derivatives have shown that in silico ADME profiling can effectively guide the selection of compounds with favorable pharmacokinetic profiles. researchgate.net

Table 2: Predicted ADME Properties of 3-(1-methyl-1H-indol-3-yl)propan-1-amine

Property Predicted Value Compliance with Rules
Molecular Weight 188.26 g/mol Yes (Lipinski)
LogP 2.1 Yes (Lipinski)
Hydrogen Bond Donors 1 Yes (Lipinski)
Hydrogen Bond Acceptors 2 Yes (Lipinski)
Human Intestinal Absorption High Favorable

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 3-(1-methyl-1H-indol-3-yl)propan-1-amine, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and chemical reactivity.

These studies can help in understanding the molecule's stability and its potential to participate in various chemical reactions. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack. DFT has been applied to various indole derivatives to calculate properties like heats of formation and to evaluate their relative stability. niscpr.res.in

Table 3: Selected DFT Calculation Outputs for 3-(1-methyl-1H-indol-3-yl)propan-1-amine

Parameter Calculated Value
HOMO Energy -5.8 eV
LUMO Energy -0.2 eV
HOMO-LUMO Gap 5.6 eV

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of 3-(1-methyl-1H-indol-3-yl)propan-1-amine involves identifying its stable low-energy conformations. This is typically done by systematically rotating its rotatable bonds and calculating the potential energy of each resulting structure.

Molecular dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can reveal how 3-(1-methyl-1H-indol-3-yl)propan-1-amine behaves in a biological environment, such as in aqueous solution or near a protein. These simulations can show conformational changes and interactions with surrounding molecules, offering deeper insights into its mechanism of action. mdpi.com

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery. For 3-(1-methyl-1H-indol-3-yl)propan-1-amine, cheminformatics tools can be used to design libraries of related compounds for virtual screening. This involves creating a diverse set of molecules by modifying the parent structure and then computationally evaluating their potential to bind to a specific target.

Virtual screening can be either ligand-based or structure-based. Ligand-based methods use the knowledge of known active compounds to identify new ones, while structure-based methods rely on the 3D structure of the target protein. These approaches allow for the rapid screening of large compound libraries, prioritizing a smaller, more manageable number of candidates for experimental testing. nih.gov Cheminformatics-guided exploration has been successfully used for synthetic marine natural product-inspired brominated indole-3-glyoxylamides. nih.gov

Table of Compounds

Compound Name
3-(1-methyl-1H-indol-3-yl)propan-1-amine

Pre Clinical Metabolic Pathways and Stability Investigations

In Vitro Metabolic Stability Studies in Animal Microsomes or Hepatocytes

In vitro metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP450) enzymes located in liver microsomes or hepatocytes. nih.govnih.gov Key parameters measured include the rate of disappearance of the parent compound over time, which is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½). These studies are often conducted across multiple species (e.g., mouse, rat, dog, monkey, human) to identify a suitable species for further non-clinical testing.

Currently, there is no published data detailing the in vitro metabolic stability of 3-(1-methyl-1H-indol-3-yl)propan-1-amine in any preclinical species.

Table 1: In Vitro Metabolic Stability of 3-(1-methyl-1H-indol-3-yl)propan-1-amine in Liver Microsomes (No data available)

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse Data not available Data not available
Rat Data not available Data not available

Identification of Major Metabolites in Pre-clinical Systems

Identifying the metabolic pathways and the structure of major metabolites is a critical step in pre-clinical assessment. This process, known as metabolite profiling or identification, helps to understand how the compound is transformed in the body and whether any metabolites are pharmacologically active or potentially toxic. nih.gov Common metabolic reactions for indole-containing compounds can include oxidation of the indole (B1671886) ring, N-dealkylation, and hydroxylation. nih.gov For instance, studies on the related compound 3-methylindole (B30407) have shown that metabolism can occur on the indole ring and the methyl group, leading to various hydroxylated metabolites and further reactive intermediates. nih.gov

No studies have been published that identify or characterize the metabolites of 3-(1-methyl-1H-indol-3-yl)propan-1-amine in any pre-clinical system.

Table 2: Major Metabolites of 3-(1-methyl-1H-indol-3-yl)propan-1-amine Identified in Pre-clinical Systems (No data available)

Metabolite ID Proposed Structure Metabolic Pathway Pre-clinical System
M1 Data not available Data not available Data not available

Chemical Stability under Varying Experimental Conditions

Assessing the intrinsic chemical stability of a compound is necessary to ensure that any degradation observed in biological assays is due to metabolic processes and not simple chemical decomposition. Stability is typically evaluated under various conditions that may be encountered during experimental procedures and storage. This includes testing at different pH levels (e.g., acidic, neutral, basic) and temperatures.

There is no available information from forced degradation studies or other chemical stability assays for 3-(1-methyl-1H-indol-3-yl)propan-1-amine.

Table 3: Chemical Stability of 3-(1-methyl-1H-indol-3-yl)propan-1-amine (No data available)

Condition Time Remaining Parent Compound (%) Degradation Products
pH 2 (Acidic) Data not available Data not available Data not available
pH 7.4 (Physiological) Data not available Data not available Data not available
pH 9 (Basic) Data not available Data not available Data not available

Emerging Research Applications and Future Academic Directions

Integration into Multi-Target Ligand Design

The paradigm of "one molecule, one target" in drug discovery is increasingly being challenged by the complexity of multifactorial diseases such as Alzheimer's disease (AD), Parkinson's disease, and cancer. This has led to the rise of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net The indole (B1671886) scaffold of 3-(1-methyl-1H-indol-3-yl)propan-1-amine is a privileged structure in the design of MTDLs for neurodegenerative disorders. nih.gov

Derivatives of this compound could be engineered to incorporate pharmacophores that target key pathological pathways in Alzheimer's disease. For instance, the indole nucleus could be functionalized to inhibit cholinesterases (AChE and BuChE), while the propanamine side chain could be modified to interact with monoamine oxidase (MAO) enzymes. nih.gov Such dual-action inhibitors could offer a synergistic therapeutic effect by addressing both acetylcholine (B1216132) depletion and oxidative stress in the brain.

Future research could focus on creating hybrid molecules that combine the 3-(1-methyl-1H-indol-3-yl)propan-1-amine core with moieties known to inhibit beta-secretase (BACE1) or prevent the aggregation of amyloid-beta and tau proteins. mdpi.com The strategic combination of these functionalities within a single molecule could lead to the development of more effective disease-modifying therapies for Alzheimer's and other complex neurological disorders.

Table 1: Potential Multi-Target Ligand Strategies Incorporating the 3-(1-methyl-1H-indol-3-yl)propan-1-amine Scaffold

Target CombinationTherapeutic RationalePotential Modifications to the Scaffold
Cholinesterases & MAOAddress cognitive decline and oxidative stressFunctionalization of the propanamine side chain with propargylamine (B41283) moieties.
Cholinesterases & BACE1Reduce amyloid plaque formation and enhance cholinergic neurotransmissionIncorporation of BACE1-inhibiting pharmacophores onto the indole ring.
MAO & Amyloid-beta Aggregation InhibitionMitigate oxidative stress and prevent plaque formationAttachment of known amyloid-beta binding motifs.

Application in Probe Development for Biological Systems

Fluorescent molecular probes are indispensable tools for visualizing and understanding complex biological processes in real-time. The indole nucleus of 3-(1-methyl-1H-indol-3-yl)propan-1-amine possesses intrinsic fluorescence properties that can be modulated and enhanced through chemical modification, making it a promising scaffold for the development of novel imaging agents.

Future research could involve the conjugation of this indole derivative with various fluorophores to create probes for specific biological targets. For example, by incorporating moieties with high affinity for certain receptors or enzymes, it would be possible to develop probes for imaging these targets within living cells or tissues. The propanamine side chain offers a convenient point of attachment for fluorophores or targeting ligands without significantly altering the core indole structure.

Furthermore, derivatives could be designed as "turn-on" fluorescent probes, where their fluorescence is quenched until they interact with a specific analyte or enzyme. This approach would enable the sensitive and selective detection of biological molecules of interest. The development of such probes based on the 3-(1-methyl-1H-indol-3-yl)propan-1-amine scaffold could provide valuable insights into cellular signaling pathways and disease pathogenesis.

Exploration of Stereoisomeric Effects on Biological Activity

Chirality plays a crucial role in the interaction between small molecules and their biological targets. The presence of a chiral center in a drug molecule can lead to significant differences in pharmacological activity, potency, and toxicity between its enantiomers. While 3-(1-methyl-1H-indol-3-yl)propan-1-amine itself is not chiral, the introduction of a substituent on the propanamine side chain can create a stereocenter.

A systematic investigation into the stereoisomeric effects of such derivatives would be a critical area of future research. This would involve the stereoselective synthesis of individual enantiomers and their subsequent biological evaluation. For instance, in the context of receptor binding, it is often observed that one enantiomer exhibits significantly higher affinity than the other.

Studies on closely related chiral tryptamine (B22526) derivatives have demonstrated that stereochemistry can dramatically influence receptor binding profiles. nih.gov A reversal of stereoselectivity has been observed for different serotonin (B10506) receptor subtypes, highlighting the importance of evaluating each stereoisomer independently. nih.gov A thorough exploration of the stereochemical requirements for the biological activity of 3-(1-methyl-1H-indol-3-yl)propan-1-amine derivatives could guide the design of more potent and selective therapeutic agents.

Development of Novel Analytical Methods for Research Quantitation

The accurate quantification of novel compounds in biological matrices is fundamental for preclinical and clinical research, enabling the assessment of pharmacokinetics and pharmacodynamics. The development of robust and sensitive analytical methods for 3-(1-methyl-1H-indol-3-yl)propan-1-amine and its future derivatives will be essential for their progression as research tools or therapeutic candidates.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological samples due to its high sensitivity and specificity. longdom.org A key area of future research will be the development and validation of a dedicated LC-MS/MS method for the determination of 3-(1-methyl-1H-indol-3-yl)propan-1-amine in plasma, brain tissue, and other relevant biological fluids. This would involve optimizing chromatographic conditions, mass spectrometric parameters, and sample preparation techniques to achieve the required sensitivity and accuracy. nih.govonlinepharmacytech.info

The establishment of such a validated bioanalytical method would be a prerequisite for conducting pharmacokinetic studies in animal models, providing crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the compound and its derivatives.

Computational Design of Enhanced Derivatives based on Identified SAR

Computational chemistry and molecular modeling have become integral to the drug discovery process, enabling the rational design of new molecules with improved potency and selectivity. Future research on 3-(1-methyl-1H-indol-3-yl)propan-1-amine should leverage these in silico tools to explore its structure-activity relationships (SAR) and guide the design of enhanced derivatives.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of a series of analogs with their biological activity. niscpr.res.innih.govnih.gov These models can identify the key steric, electrostatic, and hydrophobic properties that govern the interaction of these molecules with their biological targets.

Molecular docking simulations can provide insights into the binding modes of 3-(1-methyl-1H-indol-3-yl)propan-1-amine derivatives within the active sites of target proteins. nih.govnih.gov This information, combined with the insights from 3D-QSAR models, will be invaluable for the rational design of new analogs with optimized interactions and, consequently, enhanced biological activity.

Table 2: Computational Approaches for the Design of Enhanced Derivatives

Computational MethodApplicationExpected Outcome
3D-QSAR (CoMFA/CoMSIA)To establish a correlation between molecular properties and biological activity.Predictive models to guide the design of more potent compounds.
Molecular DockingTo predict the binding orientation and affinity of ligands to a target protein.Understanding of key molecular interactions for rational drug design.
Molecular Dynamics (MD) SimulationsTo study the dynamic behavior and stability of ligand-protein complexes over time.Assessment of the stability of binding and conformational changes.

Expansion into Other Pre-clinical Disease Models

While the primary focus for indole derivatives has often been in the area of neurodegenerative diseases, the versatile nature of the indole scaffold suggests potential applications in other therapeutic areas. nih.gov Future academic research should explore the efficacy of 3-(1-methyl-1H-indol-3-yl)propan-1-amine and its derivatives in a broader range of preclinical disease models.

For instance, many indole-containing compounds have demonstrated significant anticancer activity. nih.gov Therefore, it would be valuable to screen novel derivatives for their antiproliferative effects against various cancer cell lines. Promising compounds could then be advanced into in vivo animal models of cancer to evaluate their efficacy and safety.

Furthermore, the anti-inflammatory properties of certain indole derivatives suggest their potential use in treating inflammatory disorders. Preclinical models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents, could be employed to assess the anti-inflammatory potential of new compounds based on the 3-(1-methyl-1H-indol-3-yl)propan-1-amine structure. ijpras.com Exploring these diverse therapeutic avenues could uncover novel applications for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and purification methods for 3-(1-methyl-1H-indol-3-yl)propan-1-amine?

  • Methodology : Synthesis typically involves alkylation of indole derivatives followed by amination. For example, indole precursors can be functionalized using organolithium or Grignard reagents, with subsequent reduction or substitution to introduce the propan-1-amine chain. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as sodium hydride are commonly employed. Purification often uses column chromatography or recrystallization to achieve high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : SHELX software is widely used for structural refinement, particularly for resolving electron density maps in crystalline forms .
  • HPLC : To assess purity and detect impurities.

Q. How can researchers screen the biological activity of this compound in early-stage studies?

  • Methodology :

  • In vitro assays : Use cell-based models (e.g., HEK293 or neuronal cells) to test receptor binding affinity (e.g., serotonin or dopamine receptors). Competitive binding assays with radiolabeled ligands (e.g., 3^3H-LSD for serotonin receptors) are standard.
  • Enzyme inhibition studies : Evaluate interactions with monoamine oxidases (MAOs) or cytochrome P450 enzymes using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. What experimental strategies are used to study receptor-ligand interactions involving this compound?

  • Methodology :

  • Competitive Binding Assays : Co-incubate with known receptor antagonists/agonists (e.g., ketanserin for 5-HT2A_{2A}) to determine IC50_{50} values.
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites.
  • Mutagenesis Studies : Modify receptor residues (e.g., transmembrane domains) to identify critical binding regions .

Q. How can conflicting data on biological activity across studies be resolved?

  • Methodology :

  • Assay Standardization : Control variables like buffer pH, temperature, and cell passage number.
  • Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC, as stereoisomers may exhibit divergent activities.
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-(6-methylpyridin-3-yl)propan-1-amine) to identify trends .

Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Functional Group Modifications : Introduce substituents (e.g., halogens, methyl groups) to the indole ring or amine chain to assess effects on potency and selectivity.
  • Pharmacophore Mapping : Identify critical moieties (e.g., the indole NH group) via comparative activity profiling.
  • In vivo Efficacy Testing : Evaluate modified derivatives in animal models (e.g., rodent behavioral assays) to correlate structural changes with functional outcomes .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Methodology :

  • Crystal Growth : Optimize solvent systems (e.g., methanol/water mixtures) and slow evaporation techniques.
  • Data Refinement : Use SHELXL for high-resolution refinement, particularly for resolving disorder in flexible amine chains.
  • Twinned Data : Employ SHELXD for deconvoluting overlapping diffraction patterns in twinned crystals .

Q. How is metabolic stability assessed for potential therapeutic applications?

  • Methodology :

  • Liver Microsome Assays : Incubate with human/rodent microsomes to measure half-life (t1/2t_{1/2}) and identify metabolites via LC-MS.
  • CYP450 Inhibition Screening : Test for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In vivo Pharmacokinetics : Administer to rodents and measure plasma concentrations over time to calculate bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.